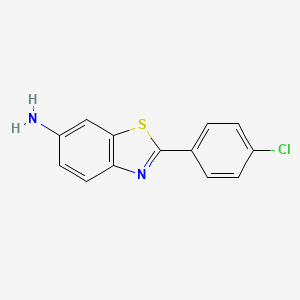

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTFNIVPYMRDEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine typically involves the cyclization of 4-chloroaniline with 2-aminothiophenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of a suitable catalyst under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Halogenated or nitrated benzothiazoles

Scientific Research Applications

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is an organic compound with a benzothiazole moiety substituted with a chlorophenyl group and an amine functional group. It has the molecular formula C13H10ClN2S. This compound has potential biological activities and applications in medicinal chemistry.

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine exhibits significant biological activity, particularly in antimicrobial and anticancer studies.

Applications

2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine's chemical reactivity can be explored through various synthetic pathways. Derivatives of benzothiazole compounds often demonstrate broad spectrum antimicrobial activity. The unique combination of the chlorophenyl substituent and the amine functional group distinguishes 2-(3-Chlorophenyl)-1,3-benzothiazol-6-amine from other benzothiazole derivatives and may provide avenues for targeted therapeutic applications.

Benzothiazoles as Antimalarial Agents

The increasing number of drug-resistant Plasmodium falciparum justifies the search for new drugs in this field . Antimalarial activity of 2-substituted 6-nitro- and 6-amino-benzothiazoles and their anthranilic acids has been tested . Compounds B3 and B4 showed that 2-amino and 2-N-dimethyl amino-groups could increase antiproliferative properties of amino-benzothiazoles .

Tables of compounds

The table shows a list of compounds, their structural features, and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminobenzothiazole | Benzothiazole with amino group | Antimicrobial |

| 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine | Similar structure with different substitution | Anticancer |

| Benzothiazole derivatives | Various substitutions on benzothiazole | Broad spectrum antimicrobial activity |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Key Observations:

Methylthio (SCH₃) in 2-(Methylthio)-1,3-benzothiazol-6-amine provides moderate electron-donating properties, which may reduce metabolic stability but improve solubility .

Steric and Lipophilicity Considerations :

- The 5-methylthiophenyl substituent in increases steric hindrance, which could reduce binding efficiency in enzyme-active sites but improve selectivity .

- The chlorophenyl group in the target compound likely enhances membrane permeability due to higher logP compared to methylthio derivatives.

Core Heterocycle Differences :

- Benzoxazole derivatives (e.g., 5-Chloro-6-nitro-1,3-benzoxazol-2-amine) exhibit distinct electronic profiles due to the oxygen atom, leading to reduced π-π stacking interactions compared to sulfur-containing benzothiazoles .

Biological Activity

2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.

Overview of Benzothiazole Compounds

Benzothiazole derivatives have been extensively studied for their pharmacological potential. They exhibit a wide range of activities including:

The structural diversity of benzothiazoles allows for modifications that can enhance their biological efficacy.

Antitumor Activity

Research indicates that benzothiazole derivatives, including 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine, demonstrate significant antitumor activity. A study evaluated various benzothiazole compounds against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings revealed that 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine exhibited notable cytotoxic effects with IC50 values in the low micromolar range (approximately 5–10 µM) .

Table 1: Antitumor Activity of Benzothiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine | MCF-7 | 5.0 |

| HCT-116 | 8.0 | |

| Other Benzothiazole Derivative A | HCT-15 | 7.5 |

| Other Benzothiazole Derivative B | HT29 | 6.5 |

Antimicrobial Activity

The antimicrobial properties of 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine have also been investigated. In vitro studies reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL depending on the bacterial strain tested .

Table 2: Antimicrobial Efficacy of Benzothiazole Compounds

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine | Staphylococcus aureus | 15 |

| Escherichia coli | 20 | |

| Other Benzothiazole Derivative A | Bacillus subtilis | 12 |

| Other Benzothiazole Derivative B | Pseudomonas aeruginosa | 18 |

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies using carrageenan-induced paw edema models in rats demonstrated a significant reduction in inflammation when treated with varying doses of the compound .

Table 3: Anti-inflammatory Effects of Benzothiazoles

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| 2-(4-Chlorophenyl)-1,3-benzothiazol-6-amine | 10 | 40 |

| 20 | 60 | |

| Other Benzothiazole Derivative A | - | - |

| Other Benzothiazole Derivative B | - | - |

Case Studies and Research Findings

A notable study conducted by Devmurari et al. synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications on the benzothiazole core significantly influenced the biological activity, with some derivatives showing enhanced potency compared to others .

Another investigation focused on the structure-activity relationship (SAR) of substituted benzothiazoles, emphasizing that halogen substitutions at specific positions on the phenyl ring could enhance antitumor efficacy .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.